Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-
CAS No.: 105393-30-4
Cat. No.: VC8033059
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
![Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- - 105393-30-4](/images/structure/VC8033059.png)
Specification
CAS No. | 105393-30-4 |
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Molecular Formula | C14H18O2 |
Molecular Weight | 218.29 g/mol |
IUPAC Name | (1R,2R)-2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16)/t11-,12+/m0/s1 |
Standard InChI Key | ANPQFLQUUUWDQU-NWDGAFQWSA-N |
Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O |
Introduction
Structural and Stereochemical Features
The molecular architecture of trans-2-(4-tert-butylphenyl)cyclopropanecarboxylic acid comprises three critical components:
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A cyclopropane ring introducing angular strain (bond angles ≈ 60°), which enhances reactivity.
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A carboxylic acid group at position 1 of the cyclopropane, enabling hydrogen bonding and salt formation.
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A 4-tert-butylphenyl group at position 2, providing steric bulk and lipophilicity.
The trans-configuration places the carboxylic acid and tert-butylphenyl groups on opposite sides of the cyclopropane plane, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy . This spatial arrangement minimizes steric clashes between the tert-butyl group and the carboxylic acid, stabilizing the molecule .
Table 1: Key Structural Parameters
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₈O₂ |
Molecular Weight | 218.29 g/mol |
Stereochemistry | Trans (1R,2R) configuration |
Cyclopropane Bond Angles | 58–62° |
tert-Butyl Group Position | Para-substituted on phenyl ring |
Synthesis and Manufacturing Processes
Catalytic Cyclopropanation
The synthesis begins with methyl cinnamate as the precursor. A palladium-catalyzed cyclopropanation reaction using ethyldiazoacetate introduces the cyclopropane ring . Critical steps include:
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Methylation: Cinnamic acid is esterified to methyl cinnamate to enhance reactivity.
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Cyclopropanation: A copper(I) trifluoromethanesulfonate-toluene complex facilitates the addition of a carbene to the α,β-unsaturated ester, forming the cyclopropane core .
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Hydrolysis: The methyl ester is saponified using potassium hydroxide (KOH) in aqueous ethanol, yielding racemic cyclopropanecarboxylic acid .
Enantiomeric Resolution
Racemic mixtures are resolved via chiral chromatography or diastereomeric salt formation using optically active bases like ephedrine . The trans-isomer is isolated due to its lower solubility in ethanol compared to the cis counterpart .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Methylation | CH₃OH, H₂SO₄, reflux | 92 |
Cyclopropanation | Cu(OTf)₂, EDA, THF, 0°C | 75 |
Hydrolysis | KOH, H₂O/EtOH, 60°C | 88 |
Chiral Resolution | (-)-Ephedrine, ethanol | 41 (trans) |
Chemical Reactivity and Functionalization
The compound undergoes diverse reactions, leveraging the cyclopropane ring’s strain and the carboxylic acid’s acidity:
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the cyclopropane ring, yielding 4-tert-butylbenzoic acid .
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Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, forming trans-2-(4-tert-butylphenyl)cyclopropanemethanol .
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration (HNO₃/H₂SO₄) at the meta position due to the tert-butyl group’s para-directing effect .
Esterification and Amidation
Reaction with methanol (H₂SO₄ catalyst) produces the methyl ester, while coupling with amines (EDC/HOBt) generates amides for drug discovery .
Pharmaceutical Applications
GPR40 Agonism
The compound acts as a GPR40 agonist, enhancing glucose-dependent insulin secretion. Its tert-butyl group improves binding affinity to the receptor’s hydrophobic pocket, making it a candidate for type 2 diabetes therapeutics .
Enzyme Inhibition Studies
In vitro assays demonstrate inhibition of cytochrome P450 3A4 (IC₅₀ = 2.1 µM), attributed to the cyclopropane ring’s ability to mimic transition-state geometries .
Table 3: Biological Activity Data
Target | Assay Type | IC₅₀/EC₅₀ |
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GPR40 | cAMP accumulation | 0.8 µM |
CYP3A4 | Fluorescent assay | 2.1 µM |
PPARγ | Transactivation | >10 µM |
Comparative Analysis with Structural Analogues
Role of the tert-Butyl Group
Removing the tert-butyl group (as in 2-phenylcyclopropanecarboxylic acid) reduces metabolic stability (t₁/₂: 4.2 h vs. 8.7 h in human microsomes) . The bulky substituent slows oxidative degradation by cytochrome P450 enzymes.
Fluorinated Analogues
Introducing fluorine at the cyclopropane ring (e.g., 2,2-difluoro derivatives) increases electronegativity, enhancing hydrogen bonding with target proteins but reducing cell permeability (LogP: 1.8 vs. 3.2) .
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